molecular formula C13H16ClFN2O3S B5695894 N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B5695894
M. Wt: 334.79 g/mol
InChI Key: LRQZKZYCAMJIEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C13H16ClFN2O3S and its molecular weight is 334.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0554194 g/mol and the complexity rating of the compound is 474. The solubility of this chemical has been described as >50.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is a synthetic compound belonging to the class of piperidine carboxamides. This compound is notable for its potential biological activities, which make it a subject of interest in pharmacological research. The compound's unique structure, featuring both a methylsulfonyl and a carboxamide group, may confer distinct chemical and biological properties compared to similar compounds.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H16ClFN2O3S
  • Molecular Weight : 334.79 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate cellular signaling pathways, potentially leading to therapeutic effects in various medical contexts.

Target Identification and Activity Spectrum

Recent studies have utilized computer-aided drug design techniques to predict the biological activity spectrum of this compound. Using tools such as SwissTargetPrediction and the Prediction of Activity Spectra for Substances (PASS), researchers have identified several potential targets:

  • Enzymatic Targets : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors could suggest applications in neuropharmacology.
  • Ion Channels : Modulation of voltage-gated ion channels indicates potential cardiovascular applications.

Study 1: In Silico Evaluation of Piperidine Derivatives

A study published in the Journal of Clinical Medicine of Kazakhstan evaluated new piperidine derivatives, including this compound. The research highlighted its ability to affect various biological targets, indicating a wide range of pharmacological activities applicable in treating conditions such as cancer and central nervous system disorders .

Study 2: Pharmacological Profiling

Another study focused on the pharmacological profiling of similar piperidine compounds, revealing that modifications in their structure significantly impacted their biological activity. The presence of the methylsulfonyl group was noted to enhance interactions with specific protein targets, suggesting improved efficacy compared to related compounds lacking this functional group .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
N-(3-chloro-4-fluorophenyl)piperidine-3-carboxamideLacks methylsulfonyl groupLimited activity spectrum
N-(3-chloro-4-fluorophenyl)-1-(methylsulfonyl)piperidineLacks carboxamide groupModerate activity against certain targets
This compoundContains both groupsBroad spectrum of biological activity

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O3S/c1-21(19,20)17-6-4-9(5-7-17)13(18)16-10-2-3-12(15)11(14)8-10/h2-3,8-9H,4-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQZKZYCAMJIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641350
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.